Maraviroc - 376348-65-1

Maraviroc

Catalog Number: EVT-273607
CAS Number: 376348-65-1
Molecular Formula: C29H41F2N5O
Molecular Weight: 513.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maraviroc is a synthetic molecule classified as a CCR5 antagonist, specifically designed to block the entry of the Human Immunodeficiency Virus type 1 (HIV-1) into CD4+ T-cells. [, ] This molecule plays a crucial role in scientific research, particularly in understanding HIV-1 infection mechanisms and exploring potential therapeutic targets.

Molecular Structure Analysis

Maraviroc interacts with the CCR5 receptor, forming stable hydrogen bonds with specific residues: Tyrosine 37 (Tyr37(1.39)), Tyrosine 251 (Tyr251(6.51)), and Glutamic acid 283 (Glu283(7.39)). [] Molecular dynamics simulations reveal that the carboxamide moiety within the Maraviroc structure exhibits greater flexibility compared to its tropane group when bound to the CCR5 receptor pocket. [] This flexibility influences Maraviroc's dissociation from the receptor, following a pathway dictated by negative electrostatic potential. [] Notably, three distinct binding pockets are identified during the dissociation process of Maraviroc from the CCR5 receptor. []

Mechanism of Action

Maraviroc acts as an allosteric antagonist of the CCR5 receptor, a protein found on the surface of certain immune cells, including CD4+ T-cells. [, , , , ] HIV-1 utilizes CCR5 as a co-receptor, along with the primary CD4 receptor, to gain entry into host cells. [] By binding to CCR5, Maraviroc prevents HIV-1 from attaching to and entering these cells, thus inhibiting viral replication. [, ]

This mechanism of action is distinct from other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors and protease inhibitors, which target different stages of the HIV-1 lifecycle. [] Notably, Maraviroc's activity is specific to HIV-1 strains that utilize CCR5 for entry (CCR5-tropic) and has little to no effect on viruses that use the CXCR4 co-receptor (CXCR4-tropic). [, ]

HIV-1 Research

  • Coreceptor Usage Determination: Maraviroc serves as a valuable tool in research aimed at determining HIV-1 coreceptor usage, commonly referred to as "tropism." [] Due to its specific activity against CCR5-tropic viruses, Maraviroc can be employed to distinguish between viruses that use CCR5 and those that use CXCR4. [, ]

  • HIV-1 Persistence Studies: In individuals with HIV-1 infection undergoing suppressive antiretroviral therapy but experiencing suboptimal CD4+ T-cell recovery, Maraviroc is utilized to investigate the impact of CCR5 antagonism on viral persistence. [] This application helps researchers understand factors influencing CD4+ T-cell recovery and potential strategies to enhance immune reconstitution in HIV-infected individuals.

  • Drug Resistance Studies: The emergence of HIV-1 resistance to antiretroviral drugs is a significant concern in HIV treatment. [, , , , ] Maraviroc is used in research to study the development and mechanisms of resistance to CCR5 antagonists. [, ] Understanding these mechanisms is critical for developing strategies to prevent or overcome resistance, thus improving the long-term effectiveness of CCR5 antagonists.

  • HIV-1 Transmission Studies: Maraviroc's ability to concentrate in cervicovaginal fluid and vaginal tissue has made it a valuable tool in preclinical studies evaluating its potential as a topical microbicide for HIV-1 prevention. [, ] High concentrations of Maraviroc in these compartments could potentially block HIV-1 transmission at the mucosal level. []

Immunological Research

  • Immune Modulation Studies: Beyond its antiviral effects, Maraviroc demonstrates immunomodulatory properties. [, , ] Research utilizing Maraviroc investigates its effects on various immune cell populations and their function. [, ]

  • T Cell Activation Studies: Maraviroc has been shown to modulate T cell activation, a key process in the pathogenesis of HIV-1 infection. [, ] Research utilizes Maraviroc to explore the mechanisms by which CCR5 antagonism affects T cell activation and its potential implications for controlling HIV-1 replication and immune dysregulation.

  • Inflammation Research: Maraviroc exhibits anti-inflammatory effects in various experimental models. [, ] Research investigates its potential to reduce inflammation associated with HIV-1 infection and other inflammatory conditions, exploring the role of CCR5 in inflammatory processes.

Applications
  • Opioid Abuse Research: Recent research indicates a potential therapeutic use for Maraviroc in treating opioid abuse. [] This is based on its ability to interfere with the rewarding properties of opioids, potentially by targeting the CCR5/μ-opioid receptor heterodimerization. []

  • Cancer Research: Preliminary studies suggest a potential role for Maraviroc in cancer treatment, particularly in breast cancer bone metastasis. [] Research explores its ability to inhibit the growth and spread of cancer cells, potentially through its effects on CCR5 signaling pathways.

(1S,2S)-2-Hydroxymaraviroc

  • Compound Description: (1S,2S)-2-Hydroxymaraviroc is a major metabolite of maraviroc formed via CYP3A5-mediated metabolism. []
  • Relevance: As a primary metabolite of maraviroc, the ratio of maraviroc to (1S,2S)-2-Hydroxymaraviroc can be indicative of CYP3A5 metabolic activity. Individuals homozygous for the functional CYP3A5*1 allele exhibit significantly lower ratios compared to those with dysfunctional alleles, suggesting increased maraviroc metabolism. [, , , ] This difference in metabolism may necessitate dose adjustments for maraviroc in individuals with different CYP3A5 genotypes.

SCH-C

  • Compound Description: SCH-C is another CCR5 antagonist, similar in action to maraviroc. []
  • Relevance: SCH-C is used as a comparative agent in phenotypic assays to confirm the CCR5-tropic nature of HIV-1 strains. Maraviroc-resistant strains that remain susceptible to SCH-C are classified as CCR5-tropic, suggesting a mechanism of resistance that does not involve switching to CXCR4 coreceptor usage. []

Aplaviroc

  • Compound Description: Aplaviroc is another CCR5 antagonist, similar in action to maraviroc. []

AMD3100

  • Compound Description: AMD3100 (Plerixafor) is a CXCR4 antagonist. []
  • Relevance: In contrast to maraviroc, AMD3100 specifically targets the CXCR4 coreceptor used by some HIV-1 strains for entry. Resistance to AMD3100, along with susceptibility to SCH-C, is used to confirm the CCR5-tropic nature of maraviroc-resistant HIV-1 strains. []

Digoxin

  • Compound Description: Digoxin is a cardiac glycoside used to treat certain heart conditions. It is a substrate of the P-glycoprotein (P-gp) efflux transporter. []

Properties

CAS Number

376348-65-1

Product Name

Maraviroc

IUPAC Name

4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Molecular Formula

C29H41F2N5O

Molecular Weight

513.7 g/mol

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)

InChI Key

GSNHKUDZZFZSJB-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Solubility

1.06e-02 g/L

Synonyms

4,4-difluoro-N-((1S)-3-(exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo(3.2.1)oct-8-yl)-1-phenylpropyl)cyclohexanecarboxamide
maraviroc
Selzentry
UK 427,857
UK 427857
UK-427,857
UK-427857
UK427,857
UK427857

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.